Selagine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

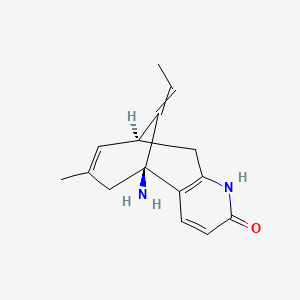

Selagine is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Selagine typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino group and the ethylidene and methyl substituents. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene and methyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the tricyclic core or to reduce any carbonyl groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide variety of functional groups.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Selegiline exhibits significant neuroprotective properties, which have been extensively studied in various preclinical models.

- Mechanisms of Action : Selegiline reduces oxidative stress and has antiapoptotic effects, contributing to its neuroprotective activity. It protects against neurotoxins and promotes neuronal survival in conditions like Parkinson's disease and Alzheimer's disease .

-

Case Studies :

- A study demonstrated that selegiline administration improved survival rates in rats subjected to induced sepsis by enhancing vascular responsiveness and reducing organ dysfunction .

- Another investigation showed that early treatment with selegiline delayed the need for additional antiparkinsonian medications, suggesting a potential to slow disease progression .

Cardiovascular Benefits

Selegiline has been shown to exert favorable effects on cardiovascular health.

- Research Findings :

- In animal studies, selegiline improved vascular function in patients with coronary heart disease and reduced oxidative stress in cardiac tissues .

- It has also demonstrated a reduction in fat accumulation in the liver and improved metabolism in adipose tissue under high-fat diets, indicating potential benefits for metabolic syndrome .

Treatment of Parkinson's Disease

Selegiline is widely recognized for its role in managing Parkinson's disease.

- Efficacy : A meta-analysis of randomized controlled trials indicated that selegiline significantly improves the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo .

| Duration of Treatment | Mean Difference in UPDRS Score (95% CI) |

|---|---|

| 1 month | -3.56 (-6.67, -0.45) |

| 3 months | -3.32 (-3.75, -2.89) |

| 6 months | -7.46 (-12.60, -2.32) |

| 12 months | -5.07 (-6.74, -3.41) |

| 60 months | -11.06 (-16.19, -5.94) |

- Safety Considerations : While effective, selegiline is associated with a higher risk of adverse events, particularly neuropsychiatric disorders .

Novel Therapeutic Applications

Recent developments have introduced innovative applications of selegiline.

- Immunoglobulin Eye Drops for Dry Eye Disease : Selagine Inc., a spin-out from the University of Illinois at Chicago, has entered into a collaboration to develop immunoglobulin eye drops that utilize antibodies from human plasma to treat dry eye disease effectively . This novel approach may shift treatment paradigms for ocular surface diseases.

Summary of Findings

Selegiline's multifaceted applications highlight its potential beyond traditional uses:

- Neuroprotection : Offers protective effects against neurodegeneration.

- Cardiovascular Health : Improves vascular function and metabolic profiles.

- Parkinson’s Disease Management : Enhances motor function while necessitating caution regarding side effects.

- Innovative Therapies : Pioneering new treatments such as immunoglobulin eye drops.

Wirkmechanismus

The mechanism of action of Selagine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- (1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

- (1R,9S,12S)-1,10,12-Trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Uniqueness: The uniqueness of Selagine lies in its specific substitution pattern and the presence of the amino group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar tricyclic compounds.

Eigenschaften

Molekularformel |

C15H18N2O |

|---|---|

Molekulargewicht |

242.32 g/mol |

IUPAC-Name |

(1S,9S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m1/s1 |

InChI-Schlüssel |

ZRJBHWIHUMBLCN-BMIGLBTASA-N |

Isomerische SMILES |

CC=C1[C@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |

Kanonische SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.